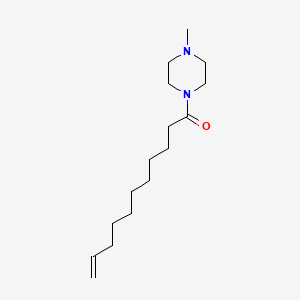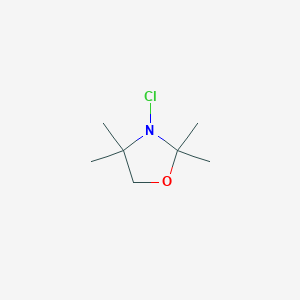
Benzonitrile, 4-azidocarbonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-azidocarbonyl- is an organic compound that features a benzene ring substituted with a nitrile group and an azidocarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-azidocarbonyl- can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the use of benzamide as a starting material. Benzamide can be converted to benzonitrile through a dehydration reaction using reagents such as thionyl chloride or phosphorus pentachloride. The resulting benzonitrile can then be further reacted with azidocarbonyl chloride to obtain benzonitrile, 4-azidocarbonyl-.
Industrial Production Methods
Industrial production of benzonitrile, 4-azidocarbonyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-azidocarbonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The azidocarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azidocarbonyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzonitrile, 4-azidocarbonyl- can yield benzoic acid derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
Benzonitrile, 4-azidocarbonyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules and materials.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies, where it can be attached to biomolecules for tracking and analysis.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-azidocarbonyl- involves its reactivity with various nucleophiles and electrophiles. The azidocarbonyl group can undergo nucleophilic attack, leading to the formation of new bonds and the release of nitrogen gas. This reactivity is harnessed in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with only a nitrile group attached to the benzene ring.
4-Azidobenzoic Acid: Contains an azido group and a carboxylic acid group on the benzene ring.
4-Cyanobenzoic Acid: Features both a nitrile group and a carboxylic acid group on the benzene ring.
Uniqueness
Benzonitrile, 4-azidocarbonyl- is unique due to the presence of both a nitrile group and an azidocarbonyl group, which impart distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Propriétés
Numéro CAS |
60236-80-8 |
|---|---|
Formule moléculaire |
C8H4N4O |
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
4-cyanobenzoyl azide |
InChI |
InChI=1S/C8H4N4O/c9-5-6-1-3-7(4-2-6)8(13)11-12-10/h1-4H |
Clé InChI |
JDHSOIXEHJAULV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)



![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)



![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)


